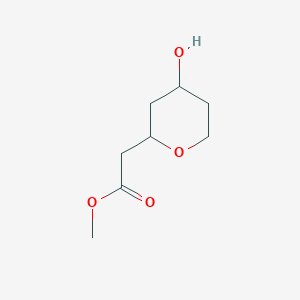

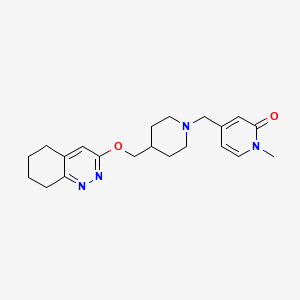

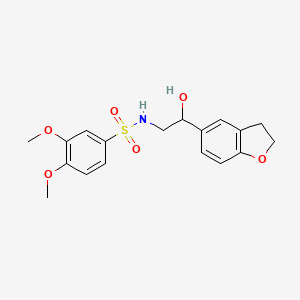

![molecular formula C18H25N3OS B2941706 1-(4-(6-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-dimethylpropan-1-one CAS No. 897468-38-1](/img/structure/B2941706.png)

1-(4-(6-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-dimethylpropan-1-one

説明

“1-(4-(6-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-dimethylpropan-1-one” is a chemical compound that belongs to the class of benzothiazole derivatives . Benzothiazole derivatives are known for their substantial biological properties, including antimicrobial, anticonvulsant, antidiabetic, analgesic, and anti-cancer activities .

Synthesis Analysis

The synthesis of benzothiazole derivatives, including “this compound”, has been achieved through various synthetic pathways. These include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Molecular Structure Analysis

The molecular structure of benzothiazole derivatives has been characterized using various techniques such as IR, 1H NMR, 13C NMR, and mass spectral technique . The structure-activity relationships of the new benzothiazole derivatives have been discussed against the target DprE1 in search of a potent inhibitor with enhanced anti-tubercular activity .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzothiazole derivatives include diazo-coupling, Knoevenagel condensation, Biginelli reaction, and others . The reactions are greatly accelerated using microwave irradiation .Physical And Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives can be analyzed using various techniques such as IR, 1H NMR, 13C NMR, and mass spectral technique .科学的研究の応用

Structure-Retention Relationship Studies

- Research on chiral 1,4-disubstituted piperazines, similar to the compound of interest, discusses their synthesis and resolution into enantiomers, highlighting their potential applications in studying structure-retention relationships in chromatography (Chilmonczyk et al., 2005).

Antimicrobial Activity

- Synthesis and evaluation of (2-substituted-4-methylthiazol-5-yl)(4-substituted piperazin-1-yl)methanone derivatives have shown moderate to good antimicrobial activity, indicating the potential use of such compounds in developing new antimicrobial agents (Mhaske et al., 2014).

Anticancer Activity

- Derivatives of piperazin-1-yl with substituted pyrido[1,2-a]pyrimidin-4-ones have been synthesized and evaluated for their antiproliferative effect against various human cancer cell lines, showcasing the potential application in cancer therapy (Mallesha et al., 2012).

Neurological Research

- Investigations into the structure-activity relationship of certain compounds have led to the development of molecules with high affinity for D2/D3 receptors, implicating their use in Parkinson's disease treatment and highlighting the potential neuroprotective properties of these compounds (Das et al., 2015).

Antituberculosis Activity

- Thiazole-aminopiperidine hybrids have been identified as novel Mycobacterium tuberculosis GyrB inhibitors, demonstrating the importance of such compounds in addressing bacterial resistance and developing new antituberculosis agents (Jeankumar et al., 2013).

作用機序

Target of Action

It is known that benzothiazole derivatives have been found to exhibit various biological activities, including acting as oxidosqualene cyclase inhibitors . Piperazine derivatives, which are also part of the compound’s structure, have a wide range of biological activities such as antiviral, antipsychotic, antimicrobial, anti-HIV-1, and MC4 receptor agonistic activity .

Mode of Action

Benzothiazole and piperazine derivatives have been known to act as dopamine and serotonin antagonists and are used as antipsychotic drug substances . This suggests that the compound might interact with its targets by binding to the active sites, thereby inhibiting their function.

Biochemical Pathways

Given the known activities of benzothiazole and piperazine derivatives, it can be inferred that the compound might affect pathways related to dopamine and serotonin signaling .

Pharmacokinetics

The synthesized compounds were evaluated for drug likeness or “drugability” according to lipinski’s rule of five (ro5) . This rule is a guideline for the molecular properties that are important for a drug’s pharmacokinetics in the human body, including its absorption, distribution, metabolism, and excretion.

Result of Action

Some benzothiazole derivatives have been found to exhibit antibacterial activity , suggesting that this compound might also have similar effects.

将来の方向性

特性

IUPAC Name |

1-[4-(6-ethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-2,2-dimethylpropan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25N3OS/c1-5-13-6-7-14-15(12-13)23-17(19-14)21-10-8-20(9-11-21)16(22)18(2,3)4/h6-7,12H,5,8-11H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDFGKHLCGRREIQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C(=O)C(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701320802 | |

| Record name | 1-[4-(6-ethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-2,2-dimethylpropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701320802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49676560 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

897468-38-1 | |

| Record name | 1-[4-(6-ethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-2,2-dimethylpropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701320802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

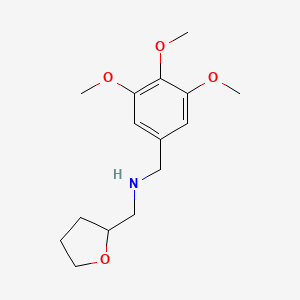

![(2-Chloro-6-fluorophenyl)-[2-[(3-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2941625.png)

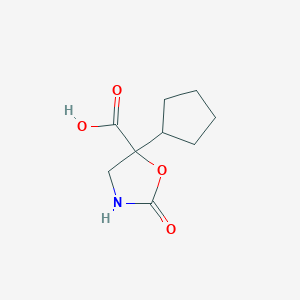

![1,6,7-trimethyl-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2941636.png)

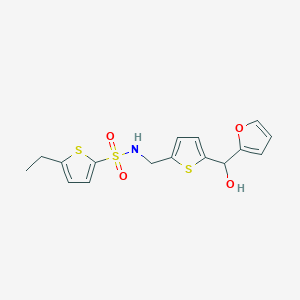

![[1-(Cyanomethyl)cyclopropyl]methyl 2-chloropyridine-4-carboxylate](/img/structure/B2941638.png)

![6-imino-11-methyl-2-oxo-N-(1-phenylethyl)-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B2941639.png)

![6-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2941643.png)